

BAR501: In Vivo Experimental Protocols and Application Notes

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Compound of Interest

Compound Name: (3 α ,5 β ,6 β ,7 α)-BAR501

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These application notes provide a comprehensive overview of the in vivo experimental use of BAR501, a potent and selective G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) agonist.[1][2] This document details its mechanism of action, experimental protocols for various disease models, and key quantitative outcomes.

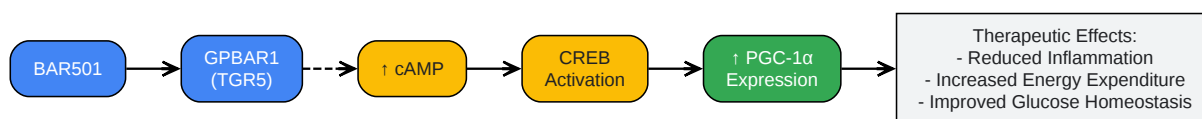
Mechanism of Action

BAR501 is a selective agonist for GPBAR1, a receptor expressed in various tissues including the liver, intestine, and adipose tissue.[1][3] Unlike some other bile acid derivatives, BAR501 does not activate the farnesoid X receptor (FXR).[4] Its activation of GPBAR1 initiates a signaling cascade that plays a crucial role in regulating inflammation, energy expenditure, and glucose homeostasis.

Upon binding to GPBAR1, BAR501 stimulates the production of intracellular cyclic AMP (cAMP).[4] This increase in cAMP activates the cAMP-response element-binding protein (CREB), which in turn promotes the transcription of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1 α).[5] PGC-1 α is a master regulator of mitochondrial biogenesis and energy metabolism. This pathway is central to the therapeutic effects of BAR501 observed in various preclinical models. Furthermore, BAR501 has been shown to increase the expression of glucagon-like peptide-1 (GLP-1), an incretin hormone with beneficial effects on glucose metabolism.[4][5]

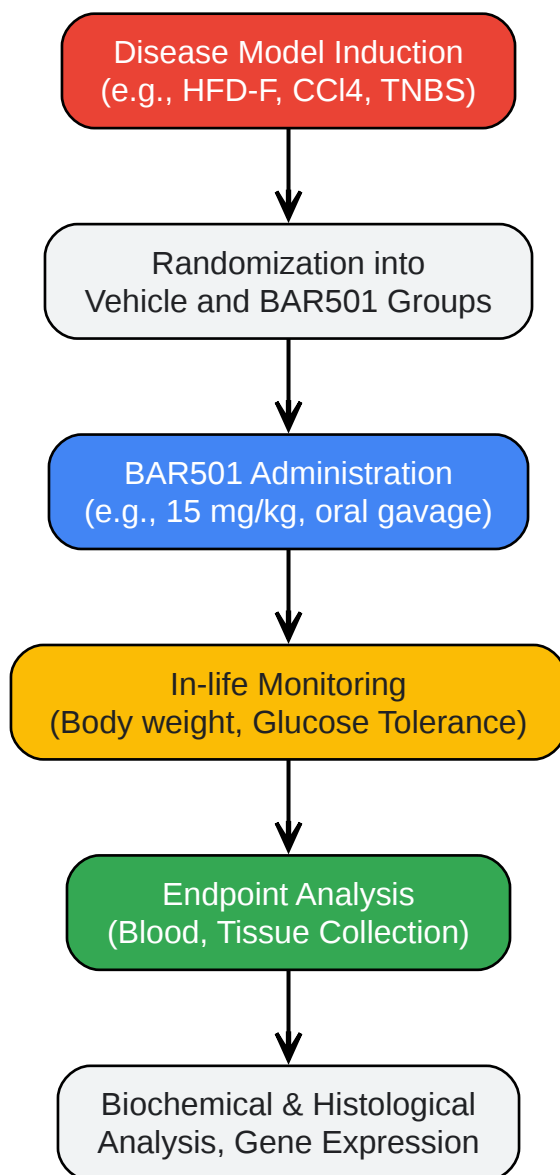
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway of BAR501 and a general experimental workflow for in vivo studies.



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Caption: BAR501 Signaling Cascade.



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Caption: General In Vivo Experimental Workflow.

Quantitative Data Summary

The following tables summarize the quantitative outcomes from in vivo studies with BAR501 in various animal models.

Table 1: Effects of BAR501 in a Mouse Model of Nonalcoholic Steatohepatitis (NASH)

Parameter	Vehicle Control (HFD-F)	BAR501 (15 mg/kg/day)	Reference
Body Weight Gain (%)	~100%	Reduced vs. Control	
Plasma AST (U/L)	Increased	Significantly Reduced	
Plasma Cholesterol (mg/dL)	Increased	Significantly Reduced	[6]
Plasma Triglycerides (mg/dL)	Increased	Significantly Reduced	
Steatosis Score	Increased	Significantly Reduced	
Inflammation Score	Increased	Significantly Reduced	
Fibrosis Score	Increased	Significantly Reduced	[7]
Hepatic α SMA mRNA	Increased	Significantly Reduced	
Hepatic Col1 α 1 mRNA	Increased	Significantly Reduced	

HFD-F: High-Fat Diet plus Fructose

Table 2: Effects of BAR501 in a Rat Model of Portal Hypertension

Parameter	Vehicle Control (CCI4)	BAR501 (15 mg/kg/day)	Reference
Basal Portal Pressure	Increased	Reduced	[1]
Norepinephrine Vasoconstriction	Enhanced	Blunted	[1]
Hepatic CSE Expression	Decreased	Attenuated Decrease	[1]
Plasma AST (U/L)	Increased	Reduced	[1]

CCl4: Carbon Tetrachloride

Table 3: Effects of BAR501 in a Mouse Model of Colitis

Parameter	Vehicle Control (TNBS/Oxazolone)	BAR501 (30 mg/kg)	Reference
Colonic ACE2 mRNA	Upregulated	Reversed Upregulation	[8]
Colonic IL-8, IL-1 β , CCL2 mRNA	Upregulated	Attenuated Upregulation	[8]
NF- κ B Phosphorylation	Increased	Reversed	[8]

TNBS: 2,4,6-Trinitrobenzenesulfonic acid; ACE2: Angiotensin-Converting Enzyme 2

Detailed Experimental Protocols

Protocol 1: Nonalcoholic Steatohepatitis (NASH) Mouse Model

- Animal Model: Male C57BL/6J mice are typically used.
- Diet: Mice are fed a high-fat diet supplemented with fructose in the drinking water (HFD-F) to induce NASH.[7][9]
- BAR501 Administration:
 - After a period of diet-induced disease development (e.g., 9 weeks), mice are randomized into treatment groups.[10]
 - BAR501 is administered daily via oral gavage at a dose of 15 mg/kg. The vehicle control group receives distilled water.
 - Treatment duration is typically several weeks (e.g., 9 weeks).[10]
- In-life Assessments:

- Body weight is monitored regularly.
- Oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) can be performed to assess glucose metabolism.[10]
- Endpoint Analysis:
 - At the end of the treatment period, blood is collected for biochemical analysis of plasma levels of AST, cholesterol, HDL, and triglycerides.[10]
 - The liver is harvested, weighed, and sections are fixed for histological analysis (H&E for steatosis and inflammation, Sirius Red for fibrosis).[10][7]
 - Additional liver tissue can be snap-frozen for gene expression analysis (e.g., α SMA, Col1 α 1) by RT-PCR.[10]

Protocol 2: Portal Hypertension Rat Model

- Animal Model: Male Wistar rats are commonly used.
- Disease Induction: Portal hypertension can be induced by chronic administration of carbon tetrachloride (CCl₄).[1]
- BAR501 Administration:
 - Rats are treated with BAR501 at a dose of 15 mg/kg daily by oral gavage for a period such as 6 days.[1] The control group receives the vehicle.
- Hemodynamic Measurements:
 - Portal pressure is measured directly using a catheter inserted into the portal vein.
 - The vasomotor response to norepinephrine can be assessed in the isolated and perfused liver.[4]
- Biochemical and Molecular Analysis:
 - Serum levels of liver enzymes (e.g., AST) are measured.[1]

- Hepatic expression of genes involved in vascular tone regulation, such as cystathionine-γ-lyase (CSE), can be quantified.[1]

Protocol 3: Colitis Mouse Model

- Animal Model: Balb/c mice are often used for chemically-induced colitis models.[8]
- Disease Induction: Colitis can be induced by intrarectal administration of haptens like 2,4,6-trinitrobenzenesulfonic acid (TNBS) or oxazolone.[8][11]
- BAR501 Administration:
 - BAR501 is administered by oral gavage, for instance at a dose of 30 mg/kg.[8]
 - Treatment can be given therapeutically after the induction of colitis.
- Assessment of Colitis:
 - Disease activity can be monitored by scoring weight loss, stool consistency, and rectal bleeding.
 - At the end of the study, the colon is removed to measure its length and weight, and for histological evaluation of inflammation and tissue damage.
- Molecular Analysis:
 - Colon tissue is processed for the analysis of inflammatory gene expression (e.g., IL-8, IL-1β, CCL2) and signaling pathways (e.g., NF-κB phosphorylation) via RT-PCR and Western blotting.[8]

Note on Formulation: BAR501 can be dissolved in DMSO and then further diluted in a vehicle like corn oil or a mixture of PEG300, Tween80, and water for administration.[2] It is recommended to prepare the dosing solution fresh daily.

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